molecular formula C22H30N2O2 B4983480 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine

1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B4983480
M. Wt: 354.5 g/mol
InChI Key: KSRHDINKWJNBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine, also known as A-366, is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. A-366 is a piperazine derivative that has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new drugs to treat various diseases.

Mechanism of Action

The mechanism of action of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act through the modulation of the endocannabinoid system. 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to bind to the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and pain. By binding to the CB2 receptor, 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine can modulate the activity of immune cells and reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to reduce neuropathic pain and inflammation. 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to modulate the activity of immune cells, which can reduce inflammation and pain. Additionally, 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new drugs to treat various diseases. Additionally, 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been found to be well-tolerated in animal studies, which is important for the development of new drugs. However, one limitation of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is its relatively complex synthesis method, which may limit its use in large-scale drug development.

Future Directions

There are several potential future directions for the study of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine. One direction is the development of new drugs based on the structure of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine that exhibit even greater potency and selectivity for the CB2 receptor. Another direction is the investigation of the potential therapeutic applications of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine in other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine and its effects on the endocannabinoid system.

Synthesis Methods

The synthesis of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 1-adamantanecarbonyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine.

Scientific Research Applications

1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has also been found to be effective in reducing neuropathic pain and inflammation, making it a promising candidate for the development of new drugs to treat these conditions.

properties

IUPAC Name

1-adamantyl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-26-20-5-3-2-4-19(20)23-6-8-24(9-7-23)21(25)22-13-16-10-17(14-22)12-18(11-16)15-22/h2-5,16-18H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRHDINKWJNBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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